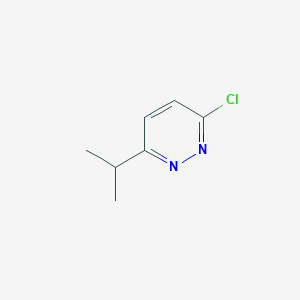
2-Chloro-2-(4-chloro-phenyl)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-2-(4-chloro-phenyl)-ethanol” is likely a chlorinated organic compound. Chlorinated organic compounds are a large family of chemicals that contain chlorine atoms bonded to carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-2-(4-chloro-phenyl)-ethanol” would depend on its specific structure. For example, 2-Chlorophenylacetic acid, a similar compound, is a solid with a melting point of 92-95 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Antibacterial and Antifungal Properties : Compounds derived from 2-Chloro-2-(4-chloro-phenyl)-ethanol have been studied for their antibacterial and antifungal activities. These compounds demonstrated effectiveness against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2012).
Chemical Synthesis and Industrial Applications
- Chitosan Films with Controlled Release : Development of chitosan films incorporating 2-Chloro-2-(4-chloro-phenyl)-ethanol for controlled release of bioactives, beneficial in applications like packaging, due to its fragrance and antimicrobial properties (Zarandona et al., 2020).
- Hydrogenation Process in Supercritical Carbon Dioxide : Use in the hydrogenation of styrene oxide to produce 2-phenyl ethanol, a chemical used in perfumes, soaps, and detergents (Yadav & Lawate, 2011).
Pharmaceutical and Biotechnological Applications
- Synthesis of Medicinal Compounds : Saccharomyces cerevisiae B5 was used for the stereoselective reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenyl-ethanol, an intermediate in bronchitis and asthma drugs (Ou et al., 2003).
- Lipase Mediated Enantioselective Synthesis : Enantioselective synthesis of important pharmaceutical intermediates using lipase-mediated processes (Conde et al., 1998).
Agricultural Applications
- Ovipositional Attractant for Fruit Flies : Demonstrated as an ovipositional attractant and stimulant for the Tephritid fruit fly, Dacus tryoni, which has implications in pest control (Fletcher & Watson, 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-2-(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAKZPPVNDXPPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576828 |
Source


|
| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(4-chloro-phenyl)-ethanol | |
CAS RN |
41252-79-3 |
Source


|
| Record name | 2-Chloro-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41252-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)

![Thieno[3,2-c]pyridin-4-amine](/img/structure/B1356683.png)





![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)